molecular formula C10H9N3O2S B5214432 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B5214432
M. Wt: 235.26 g/mol
InChI Key: WDUGNJIRKJHDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol is 235.04154771 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for their potential anti-inflammatory properties. Labanauskas et al. (2004) synthesized a series of derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols, exhibiting notable anti-inflammatory activity. These compounds were developed through alkylation processes, indicating the utility of 1,2,4-triazole derivatives in anti-inflammatory drug development (Labanauskas et al., 2004).

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal activities of 1,2,4-triazole derivatives, including those similar to 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol, have been a significant focus. For instance, Bigdan (2021) analyzed the relationship between the predicted biological activity and the chemical structure of certain S-derivatives of 1,2,4-triazole-3-thiols, revealing potential antimicrobial and antifungal properties. This study highlights the broad spectrum of biological activities these compounds can exhibit, which is critical for developing new therapeutic agents (Bigdan, 2021).

Corrosion Inhibition

The derivatives of 1,2,4-triazole-3-thiols, including those structurally related to 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol, have been investigated for their corrosion inhibition properties. Yadav et al. (2013) studied the effectiveness of certain benzimidazole derivatives as corrosion inhibitors for mild steel in acidic environments. Their research indicates that these compounds could be valuable in industrial applications for protecting metals against corrosion (Yadav et al., 2013).

Biochemical and Pharmacological Studies

Various biochemical and pharmacological properties of 1,2,4-triazole derivatives have been explored. In 2022, Ohloblina et al. conducted a study to determine the morphological composition of the blood of animals and individual biochemical indicators using potential drugs that include 1,2,4-triazole derivatives. This research provides valuable insights into the pharmacokinetic parameters and bioavailability of these compounds, suggesting their potential in veterinary medicine (Ohloblina et al., 2022).

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c16-10-11-9(12-13-10)8-5-14-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUGNJIRKJHDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NC(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.